molecular formula C13H24N2O3 B7942173 (2S,3R)-methyl 3-methyl-2-(piperidine-1-carboxamido)pentanoate

(2S,3R)-methyl 3-methyl-2-(piperidine-1-carboxamido)pentanoate

Cat. No.: B7942173
M. Wt: 256.34 g/mol
InChI Key: CZAXIYXHMXDHJR-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-methyl 3-methyl-2-(piperidine-1-carboxamido)pentanoate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-methyl 3-methyl-2-(piperidine-1-carboxamido)pentanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials to ensure the desired stereochemistry.

    Formation of the Piperidine Ring: The piperidine ring can be constructed through various methods, such as cyclization reactions involving amines and carbonyl compounds.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of catalytic processes, continuous flow reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-methyl 3-methyl-2-(piperidine-1-carboxamido)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,3R)-methyl 3-methyl-2-(piperidine-1-carboxamido)pentanoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,3R)-methyl 3-methyl-2-(piperidine-1-carboxamido)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-methyl 3-methyl-2-(piperidine-1-carboxamido)pentanoate: This isomer differs in the stereochemistry at one of the chiral centers, which can significantly impact its biological activity and chemical reactivity.

    (2R,3R)-methyl 3-methyl-2-(piperidine-1-carboxamido)pentanoate: Another stereoisomer with distinct properties compared to the (2S,3R) form.

    N-methylpiperidine-1-carboxamide: A simpler analog lacking the ester and additional chiral centers, which may result in different applications and reactivity.

Uniqueness

(2S,3R)-methyl 3-methyl-2-(piperidine-1-carboxamido)pentanoate is unique due to its specific stereochemistry, which influences its interactions with biological targets and its utility in asymmetric synthesis. Its combination of functional groups also provides versatility in chemical transformations and applications.

Properties

IUPAC Name

methyl (2S,3R)-3-methyl-2-(piperidine-1-carbonylamino)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-4-10(2)11(12(16)18-3)14-13(17)15-8-6-5-7-9-15/h10-11H,4-9H2,1-3H3,(H,14,17)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAXIYXHMXDHJR-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OC)NC(=O)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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